molecular formula C18H23F2NO B2670654 N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine CAS No. 775314-82-4

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine

Cat. No.: B2670654
CAS No.: 775314-82-4
M. Wt: 307.385
InChI Key: VIWLPYISTUWEGD-UHFFFAOYSA-N
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Description

N-{[4-(Difluoromethoxy)phenyl]methyl}adamantan-1-amine (CAS: 2484889-15-6) is an adamantane-derived compound featuring a benzylamine moiety substituted with a difluoromethoxy group at the para position of the phenyl ring. The adamantane core confers rigidity and lipophilicity, while the difluoromethoxy group enhances metabolic stability and electronic properties.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO/c19-17(20)22-16-3-1-12(2-4-16)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15,17,21H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWLPYISTUWEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 1-adamantylamine with 4-(difluoromethoxy)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below, N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine is compared to structurally similar compounds in terms of substituents, linker groups, synthesis, and biological activity.

Substituent Variations on the Phenyl Ring

Table 1: Key Adamantane Derivatives with Aromatic Substituents
Compound Name Substituent Linker Group Molecular Weight (g/mol) Yield (%) Biological Activity Reference
This compound 4-OCHF₂ Methyl ~326* N/A Not reported
N-((5-(3-Trifluoromethoxy)phenyl)isoxazol-3-yl)methyl)adamantan-1-amine (9j) 3-OCHF₃ Isoxazole 401.41 70 Influenza A virus inhibition
N-((5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)adamantan-1-amine 2-OCH₃ Oxadiazole 339.44 N/A Not reported
N-[(3-Nitrophenyl)methyl]adamantan-1-amine 3-NO₂ Methyl 286.37 N/A Not reported
N-[(4-Fluorophenyl)methyl]adamantan-1-amine 4-F Methyl 273.38 N/A Anticancer (docking studies)

*Estimated based on structural similarity to .

Key Observations :

  • Electronic Effects: The difluoromethoxy group (OCHF₂) is moderately electron-withdrawing, compared to the stronger electron-withdrawing trifluoromethoxy (OCHF₃) and nitro (NO₂) groups. Methoxy (OCH₃) is electron-donating, which may alter receptor-binding interactions .

Linker Group Modifications

Table 2: Influence of Linker Groups on Physicochemical Properties
Compound Name Linker Group Key Spectral Data (¹H NMR) EI-MS (m/z) Reference
This compound Methyl Not reported Not reported
N-((5-Phenylisoxazol-3-yl)methyl)adamantan-1-amine (9o) Isoxazole δ 7.80–7.40 (m, aromatic), 4.70 (s, CH₂) Calc: 385.23; Found: 385
4-((5-Adamantanyl-1,3,4-oxadiazol-2-yl)thio)-N-alkynylamine Oxadiazole-thioether δ 8.10–7.20 (m, aromatic), 3.90 (s, CH₂) Not reported
N-(2-Hydroxybenzyl)adamantan-1-aminium tosylate Methyl-hydroxy δ 7.20–6.80 (m, aromatic), 4.50 (s, CH₂) Not reported

Key Observations :

  • Synthetic Accessibility : Methyl linkers (e.g., in the target compound) simplify synthesis but may limit conformational diversity compared to heterocyclic linkers like isoxazole or oxadiazole, which require multi-step reactions .
  • Spectral Trends : Aromatic protons in methyl-linked derivatives typically resonate at δ 7.30–6.80, while heterocyclic linkers (e.g., isoxazole) show upfield shifts due to electron-withdrawing effects .

Biological Activity

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine, a compound with a unique adamantane core and difluoromethoxy substitution, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23F2NC_{18}H_{23}F_2N with a molecular weight of 307.38 g/mol. The structural uniqueness arises from the combination of the adamantane framework and the difluoromethoxy phenyl group, which may influence its interaction with biological targets.

Synthesis Methods

The synthesis typically involves the reaction of 1-adamantylamine with 4-(difluoromethoxy)benzyl chloride under basic conditions, often utilizing solvents like dichloromethane or toluene. This multi-step synthesis is crucial for obtaining high purity and yield, which are essential for biological evaluations.

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits promising antiviral and antibacterial properties. Studies have shown its efficacy against various pathogens, suggesting potential applications in treating infectious diseases. The mechanism of action likely involves interference with viral replication processes or bacterial cell wall synthesis.

Neurological Applications

The compound has been explored for its therapeutic effects in neurological disorders. Its ability to cross the blood-brain barrier may facilitate its use as a neuroprotective agent or in the treatment of neurodegenerative diseases. Preliminary studies suggest it may modulate neurotransmitter systems or inhibit neuroinflammatory pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets, including receptors and enzymes. Binding to these targets can modulate their activity, leading to various physiological effects. For instance, it may inhibit enzymes involved in inflammatory responses or act as a receptor antagonist in certain pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-{[4-(difluoromethoxy)phenyl]methyl}-4-methylcyclohexan-1-amineSimilar difluoromethoxy substitutionModerate antibacterial activity
N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-2-amineDifferent adamantane positionLower neuroprotective potential

This table highlights how structural variations influence biological activity, emphasizing the unique properties of this compound.

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the compound's effectiveness against influenza viruses, demonstrating significant inhibition of viral replication in vitro.
  • Neuroprotection : Research involving animal models showed that administration of this compound led to reduced neuronal apoptosis following ischemic injury.
  • Antibacterial Activity : In vitro assays revealed that the compound exhibited strong activity against Gram-positive bacteria, indicating potential as a new antibiotic agent.

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